2-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel quinazolin-4 (3H)-one derivatives were synthesized and characterized by FT-IR, 1H-NMR, mass spectroscopy and bases of elemental analysis . The phthalimide derivatives were synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, a series of novel quinazolin-4 (3H)-one derivatives exhibited mild to good analgesic, anti-inflammatory, and antimicrobial activity .Scientific Research Applications
- Application : It is associated with the “sweet” taste in smoke and can enhance the sweet and smooth characteristics of tobacco smoke .
- Several global suppliers provide 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one for various applications. Notable suppliers include BOC Sciences, Hangzhou Sage Chemical Co., Ltd., and BOC Sciences .
Flavor and Fragrance Research
Natural Food Colorant
Synthesis Method
Upstream and Downstream Products
Suppliers
properties
IUPAC Name |
2-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-19-16-9-4-3-8-15(16)18(23)21(12)14-7-5-6-13(10-14)20-17(22)11-24-2/h3-10H,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVWMVHOHVYATR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |
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